1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Synthesis and structural characterization of dihydropyridine derivatives, including their density, sound speed, and viscosity measurements in various solvents at different temperatures, contribute to understanding solute-solvent and solute-solute interactions (Baluja & Talaviya, 2016).
- Spectroscopic analysis and structural features of pyridine derivatives, including studies on their optical properties through UV-vis absorption and fluorescence spectroscopy (Cetina et al., 2010).
Chemical Reactivity and Synthesis Approaches
- Exploration of synthetic methods for pyrazole-4-carbonitrile derivatives and investigation of their reactivity with active methylene compounds (Ali et al., 2016).
- Development of new synthetic approaches for substituted 1,2-dihydropyridine-3-carbonitriles and investigation of their comparative reactivity in various chemical reactions (Medvedeva et al., 2009).
Potential Therapeutic Applications
- Synthesis of 1,2-dihydropyridine derivatives and evaluation of their potential as anticancer agents, with specific compounds showing inhibitory effects on tumor cell growth (Abdel-Fattah et al., 2012).
- Investigation of new pirfenidone analogs, including substituted dihydropyridine-3-carbonitriles, for their antifibrotic activity and potential therapeutic applications (Ismail & Noaman, 2005).
Material Science and Corrosion Inhibition
- Synthesis and characterization of new dihydropyridine-3-carbonitrile derivatives as corrosion inhibitors, demonstrating significant inhibition performance in specific environments [(Ibraheem, 2019)](https://consensus.app/papers/12dihydropyridine3carbonitrile-corrosion-inhibitor-ibraheem/5b61c5280b0a5a96b6cedd475c268b52/?utm_source=chatgpt).
Crystallographic and Spectroscopic Studies
- Crystal structure analysis and Hirshfeld surface analyses of dihydropyridine derivatives, contributing to understanding their molecular interactions and stability (Naghiyev et al., 2022).
- Spectroscopic, structural, and thermal studies of dihydropyridine-carbonitrile compounds with transition metals, exploring their potential antimicrobial activities (Sadeek et al., 2015).
Photophysical Properties
- Studies on the photophysical properties of pyridine and dihydropyridine derivatives, including synthesis, characterization, and photosensitivity investigations for potential optoelectronic applications (Roushdy et al., 2019).
Molecular Docking and Inhibitory Studies
- Crystal structure elucidation and molecular docking studies of pyridine derivatives as potential inhibitors of specific enzymes, contributing to the understanding of their biological interactions and potential therapeutic uses (Venkateshan et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)-2-oxopyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-10-3-5-11(6-4-10)15-7-1-2-9(8-14)12(15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOAMKBZUPAIPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C#N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650480 | |
Record name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
CAS RN |
929000-74-8 | |
Record name | 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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